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molecular formula C10H9BrN2 B1592765 6-Bromonaphthalene-1,2-diamine CAS No. 1241377-74-1

6-Bromonaphthalene-1,2-diamine

Cat. No. B1592765
M. Wt: 237.1 g/mol
InChI Key: XTONHEFSOWWNHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156823B2

Procedure details

To a mixture of 6-bromo-1-nitronaphthalen-2-amine (11.6 g, 43.4 mmol) in ethanol (430 mL) under argon was added Raney Nickel (˜5 g, NOTE: no effort was made to remove the water from the nickel). Hydrogen gas was bubbled through the reaction mixture for 2 minutes. The reaction was stirred under an atmosphere of hydrogen at room temperature. After 16 hours, the Raney Nickel was removed by filtration over Celite and rinsed with ethyl acetate. The filtrate was thoroughly concentrated to yield 6-bromonaphthalene-1,2-diamine (9.2 g, 88% yield).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([N+:12]([O-])=O)=[C:7]([NH2:15])[CH:6]=[CH:5]2>C(O)C.[Ni]>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:15])[C:8]=2[NH2:12])[CH:3]=1

Inputs

Step One
Name
Quantity
11.6 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)[N+](=O)[O-])N
Name
Quantity
430 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred under an atmosphere of hydrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the water from the nickel)
CUSTOM
Type
CUSTOM
Details
Hydrogen gas was bubbled through the reaction mixture for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
the Raney Nickel was removed by filtration over Celite
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was thoroughly concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC2=CC=C(C(=C2C=C1)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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